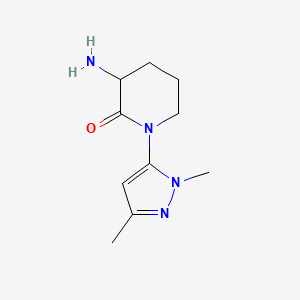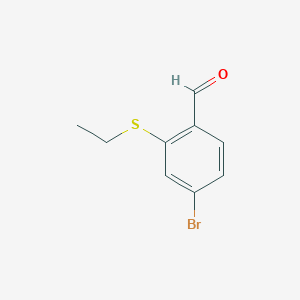
3-氨基-1-(1-苯并噻吩-5-基)脲
描述
3-Amino-1-(1-benzothiophen-5-YL)urea is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(1-benzothiophen-5-YL)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(1-benzothiophen-5-YL)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和药物化学
- 抗丝虫病剂:一项研究描述了脲衍生物的合成,包括 1-(5-苯甲酰苯并咪唑-2-基)-3-取代脲,展示了对布鲁氏杆菌和利托莫伊线虫等寄生虫的抗丝虫病活性 (Ram 等人,1984)。
- 乙酰胆碱酯酶抑制剂:已经开发并评估了柔性脲的抗乙酰胆碱酯酶活性,在神经退行性疾病中具有意义 (Vidaluc 等人,1995)。
- 抗癌研究:已经合成并评估了脲衍生物作为酶抑制剂和抗癌剂的潜力,其中一些显示出体外抗癌活性 (Mustafa 等人,2014)。
化学合成和反应
- 新化合物的合成:研究包括合成新的脲衍生物,用于药物化学中的潜在应用,例如对癌细胞系的抗微生物活性和细胞毒性 (Shankar 等人,2017)。
- 络合和氢键研究:研究重点是脲衍生物的络合和氢键行为,这对于理解分子相互作用很重要 (Ośmiałowski 等人,2013)。
分子器件和聚合物
- 分子器件和自组装:脲连接的环糊精化合物的合成通过光异构化过程展示了形成分子器件的潜力 (Lock 等人,2004)。
- 超支化聚合物:已经开发了基于脲键的高效合成路线来创建超支化聚合物和树枝状结构单元,在各种工业应用中显示出潜力 (Ambade & Kumar, 2001)。
作用机制
Target of Action
It is known that thiophene derivatives, which include 3-amino-1-(1-benzothiophen-5-yl)urea, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with a variety of enzymes and receptors in biological systems .
Biochemical Pathways
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-Amino-1-(1-benzothiophen-5-YL)urea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s benzothiophene ring structure allows it to bind effectively to enzyme active sites, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with kinases and phosphatases, influencing phosphorylation processes critical for cellular signaling .
Cellular Effects
The effects of 3-Amino-1-(1-benzothiophen-5-YL)urea on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These interactions can result in changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 3-Amino-1-(1-benzothiophen-5-YL)urea exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. For example, it has been found to inhibit certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(1-benzothiophen-5-YL)urea have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(1-benzothiophen-5-YL)urea in animal models vary with different dosages. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and modulating gene expression without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
3-Amino-1-(1-benzothiophen-5-YL)urea is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence the urea cycle and amino acid metabolism, leading to changes in metabolite levels and metabolic flux. Its interactions with enzymes such as aminotransferases and dehydrogenases are critical for its metabolic processing and subsequent biological effects .
Transport and Distribution
The transport and distribution of 3-Amino-1-(1-benzothiophen-5-YL)urea within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with potential accumulation in specific tissues influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3-Amino-1-(1-benzothiophen-5-YL)urea is an important determinant of its activity. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
1-amino-3-(1-benzothiophen-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSNVACBGXPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)


amine](/img/structure/B1374151.png)



![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)

